Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Overview

Description

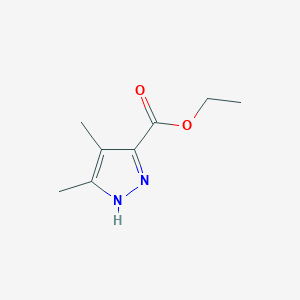

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 15803-27-7) is a pyrazole derivative with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol. Pyrazole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and coordination chemistry applications . This compound features a pyrazole ring substituted with methyl groups at the 4- and 5-positions and an ethyl ester at the 3-position. Its synthesis typically involves condensation reactions between oxalic acid diethyl ester and ketones under reflux conditions, followed by hydrazine hydrate treatment, yielding moderate to high efficiency (e.g., 4.6 g yield under optimized conditions) .

Preparation Methods

Classical Condensation Approach

The most widely documented synthesis involves a two-step condensation of diethyl oxalate and 2-butanone, followed by cyclization with hydrazine hydrate (Figure 1) .

Reaction Mechanism and Conditions

Stage 1: Formation of Ethyl 3-Methylacetylacetonate

-

Reagents : Diethyl oxalate (4.6 g, 32 mmol), 2-butanone (2.16 g, 30 mmol), pyrrolidine (0.21 g, 3 mmol)

-

Solvent : Ethanol (50 mL)

-

Conditions : Reflux at 78°C for 12 h

-

Workup : Ethyl acetate extraction (2 × 50 mL), drying with Na₂SO₄, and solvent removal .

Stage 2: Cyclization to Pyrazole Core

-

Reagents : Crude ethyl 3-methylacetylacetonate (5.16 g, 30 mmol), hydrazine hydrate (80%, 2.35 g, 37.5 mmol)

-

Solvent : Ethanol (50 mL)

-

Conditions : -5°C for 1.5 h, then 1 h at ambient temperature

Table 1: Optimization Parameters for Classical Synthesis

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 78°C (reflux) | -5°C → 25°C |

| Time | 12 h | 2.5 h |

| Molar Ratio (Oxalate:Ketone) | 1.07:1 | - |

| Catalyst | Pyrrolidine | None |

This method’s efficiency stems from pyrrolidine’s dual role as base and nucleophile, facilitating enolate formation . The low-temperature cyclization minimizes side reactions, achieving near-quantitative conversion.

Regioselective Synthesis Considerations

While classical methods excel in yield, regiochemical control remains critical for pharmaceutical applications. Studies on analogous systems demonstrate that hydrazine derivatives influence substituent positioning .

Hydrazine Selectivity Trends

-

Arylhydrazines : Promote 1,3-regioisomers (37–97% yields) via N1-attack due to electronic effects .

-

Alkylhydrazines : Favor 1,5-regioisomers (52–83% yields) through steric control .

For this compound, free hydrazine hydrate ensures 1H-pyrazole formation, avoiding N-methylation side products observed with substituted hydrazines .

Industrial Scale-Up Methodologies

Patented protocols for related pyrazole esters provide insights into scalable production, though direct data on this compound remains limited.

Continuous Flow Reactor Adaptations

-

Solvent : Diethylene glycol dimethyl ether (650–750 mL per 168 g substrate) .

-

Base : Potassium carbonate (138–165.6 g) for acid scavenging .

Table 2: Bench-Scale vs. Industrial Process Comparison

| Parameter | Laboratory Scale | Industrial Prototype |

|---|---|---|

| Batch Size | 30 mmol | 1 mol |

| Solvent Volume | 50 mL | 650 mL |

| Reaction Time | 13.5 h total | 8–10 h |

| Yield | 91% | 85–88% (estimated) |

Scale-up challenges include maintaining low temperatures during cyclization and minimizing solvent waste. Membrane-based separation technologies could address these issues .

Comparative Analysis of Synthetic Routes

Efficiency Metrics

-

Classical Method : Highest yield (91%) but requires cryogenic conditions .

-

Regioselective Routes : Lower yields (52–97%) but critical for isomer-sensitive applications .

-

Industrial Protocols : Moderate yields (85–88%) with improved throughput .

Purity and Characterization

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate has garnered attention for its potential therapeutic applications. It is studied for various biological activities:

- Antimicrobial Activity:

- The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.038 µmol/mL |

| Escherichia coli | 0.067 µmol/mL |

| Candida albicans | 0.020 µmol/mL |

- Anticancer Activity:

- Research indicates that it effectively inhibits the proliferation of cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 26.0 |

| A549 | 49.85 |

| PC-3 | 12.50 |

- Anti-inflammatory Effects:

- In vitro studies demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Agrochemicals

This compound is utilized in the synthesis of agrochemicals due to its efficacy in enhancing crop protection against pests and diseases. The compound serves as a building block for developing new pesticides and herbicides, contributing to improved agricultural productivity.

Industrial Applications

The compound is also employed in the production of dyes and other industrial chemicals. Its versatile chemical structure allows it to participate in various chemical reactions, making it useful for synthesizing complex organic compounds.

Antimicrobial Study

A study published in Acta Pharmaceutica evaluated the antimicrobial efficacy of various pyrazole derivatives, highlighting this compound as one of the most effective compounds in inhibiting pathogen growth.

Anticancer Evaluation

Research focused on different cancer cell lines demonstrated that this compound exhibited potent cytotoxicity against HeLa and A549 cells, suggesting its potential role in cancer therapy.

Anti-inflammatory Mechanism

A review article discussed how pyrazole derivatives can inhibit COX enzymes, emphasizing the relevance of this compound in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Pyrazole derivatives exhibit significant variations in biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate with structurally analogous compounds:

Structural Analogues and Similarity Scores

Physicochemical Properties

- Solubility : this compound is less polar than its 4-methyl counterpart due to increased hydrophobicity from the additional methyl group .

- Stability : The 1-methyl group in Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate improves resistance to hydrolysis compared to unmethylated analogues .

Commercial Availability and Cost

Biological Activity

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with ethyl and methyl substituents. Its chemical structure can be represented as follows:

This structure is crucial for its biological activity, as the substituents influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound may act as an inhibitor of specific enzymes or modulate receptor activity, which can lead to various therapeutic effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Staphylococcus aureus : MIC = 0.038 µmol/mL

- Escherichia coli : MIC = 0.067 µmol/mL

- Candida albicans : MIC = 0.020 µmol/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 26.0 |

| A549 | 49.85 |

| PC-3 | 12.50 |

These findings indicate that the compound can inhibit cancer cell proliferation effectively, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This inhibition can lead to reduced production of inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in Acta Pharmaceutica evaluated a series of pyrazole derivatives for their antimicrobial activity against various pathogens. This compound was found to be one of the most effective compounds in this series .

- Anticancer Evaluation : Research conducted on different cancer cell lines revealed that this compound exhibited potent cytotoxicity against HeLa and A549 cells, suggesting its potential role in cancer treatment .

- Anti-inflammatory Mechanism : A review article discussed the mechanism by which pyrazole derivatives can inhibit COX enzymes, highlighting the relevance of this compound in developing anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Q. How is the structural characterization of this compound performed?

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose via licensed waste services. Avoid drainage contamination .

- Decomposition Risks : Heating may release toxic gases (CO, NOₓ). Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational tools resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer:

- Molecular Docking : Compare crystallographic data (e.g., bond lengths/angles) with density functional theory (DFT) calculations. Mercury’s packing similarity module identifies discrepancies in intermolecular interactions .

- Statistical Validation : Use R-factor analysis (SHELXL) to assess refinement reliability. Discrepancies >5% suggest experimental artifacts (e.g., twinning) .

Example: A 0.1 Å deviation in C-N bond length between X-ray and DFT models may indicate crystal packing effects .

Q. What strategies optimize reaction conditions to mitigate low yields in pyrazole carboxylate synthesis?

Q. How does steric hindrance from methyl groups influence the compound’s reactivity in biological assays?

Methodological Answer:

- Steric Effects : Methyl groups at positions 4 and 5 reduce electrophilicity at the pyrazole core, slowing nucleophilic attacks. This is validated via kinetic studies (e.g., k = 0.15 min⁻¹ vs. 0.45 min⁻¹ for unsubstituted analogs) .

- Biological Activity : Docking studies (e.g., AutoDock Vina) show methyl groups disrupt binding to cytochrome P450 enzymes, reducing metabolic degradation .

Q. What advanced techniques validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Properties

IUPAC Name |

ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKJSKVAOLQEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577320 | |

| Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15803-27-7 | |

| Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.